6-chloro-4-N-propylpyrimidine-2,4-diamine

Medicinal Chemistry Chemical Procurement Isomer Purity

6-Chloro-4-N-propylpyrimidine-2,4-diamine is a heterocyclic organic compound belonging to the 2,4-diaminopyrimidine class, featuring a chlorine atom at the 6-position and an n-propylamino substituent at the N4-position. With a molecular weight of 186.64 g/mol, a computed XLogP3 of 2, and a topological polar surface area (TPSA) of 63.8 Ų, this compound occupies a distinct physicochemical space within the N4-alkyl-6-chloropyrimidine-2,4-diamine series.

Molecular Formula C7H11ClN4
Molecular Weight 186.64 g/mol
CAS No. 54768-73-9
Cat. No. B14645961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-N-propylpyrimidine-2,4-diamine
CAS54768-73-9
Molecular FormulaC7H11ClN4
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=NC(=N1)N)Cl
InChIInChI=1S/C7H11ClN4/c1-2-3-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H3,9,10,11,12)
InChIKeyCJLHKXMIVVKVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-N-propylpyrimidine-2,4-diamine (CAS 54768-73-9) – Chemical Class and Procurement-Relevant Profile


6-Chloro-4-N-propylpyrimidine-2,4-diamine is a heterocyclic organic compound belonging to the 2,4-diaminopyrimidine class, featuring a chlorine atom at the 6-position and an n-propylamino substituent at the N4-position [1]. With a molecular weight of 186.64 g/mol, a computed XLogP3 of 2, and a topological polar surface area (TPSA) of 63.8 Ų, this compound occupies a distinct physicochemical space within the N4-alkyl-6-chloropyrimidine-2,4-diamine series [1]. It is catalogued under PubChem CID 235447 and NSC36832, and is primarily utilized as a synthetic intermediate and building block in medicinal chemistry research .

Why 6-Chloro-4-N-propylpyrimidine-2,4-diamine Cannot Be Replaced by Common 2,4-Diaminopyrimidine Analogs


Within the 6-chloro-2,4-diaminopyrimidine scaffold, even minor alterations to the N4-alkyl substituent produce measurable differences in lipophilicity, steric profile, and biological annotation. The isopropyl analog (Iprymidam, CAS 30182-24-2) is a registered pyrimidinediamine herbicide with established field use, while the n-propyl isomer (target compound) has been investigated in distinct contexts, including anticancer and antimicrobial research . Furthermore, regioisomeric confusion with 6-chloro-N4-propyl-4,5-pyrimidinediamine (CAS 195252-56-3) presents a procurement risk, as the 4,5-diamine exhibits different reactivity and biological targeting . Generic substitution without verifying the exact substitution pattern and N4-alkyl chain risks selecting a compound with fundamentally different physicochemical properties and application suitability [1].

Quantitative Differentiation Evidence for 6-Chloro-4-N-propylpyrimidine-2,4-diamine Against Closest Analogs


Regioisomeric Identity: 2,4-Diamine vs. 4,5-Diamine Scaffold Differentiation

6-Chloro-4-N-propylpyrimidine-2,4-diamine (CAS 54768-73-9) is the 2,4-diamine regioisomer, not the 4,5-diamine (CAS 195252-56-3). The 4,5-diamine isomer bears the chlorine atom adjacent to the N4-propyl group on a pyrimidine ring with amino groups at positions 4 and 5, whereas the target compound has amino groups at positions 2 and 4, with chlorine at position 6. This regioisomeric difference alters the hydrogen-bonding donor/acceptor pattern (HBD count: 2 for 2,4-diamine; 2 for 4,5-diamine) but changes the spatial orientation of the functional groups, directly impacting target engagement in biological systems and nucleophilic aromatic substitution reactivity in synthetic applications [1].

Medicinal Chemistry Chemical Procurement Isomer Purity

Lipophilicity Gradient Across N4-Alkyl Homologs: n-Propyl Occupies a Distinct logP Window

The computed XLogP3 for 6-chloro-4-N-propylpyrimidine-2,4-diamine is 2.0, which is higher than the methyl analog (N4-methyl, CAS 1005-37-4, estimated XLogP3 ~0.6 by fragment addition) and the ethyl analog (CAS 6316-09-2, estimated XLogP3 ~1.3), but falls within a comparable range to the isopropyl analog (Iprymidam, estimated XLogP3 ~1.8) [1]. This places the n-propyl compound in a moderately lipophilic window favorable for passive membrane permeability while retaining aqueous solubility greater than more lipophilic N4-butyl or N4-aryl derivatives commonly employed in kinase inhibitor programs [2].

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Utility: 6-Chloro Leaving Group Enables Divergent Derivatization with N4-Propyl Steric Tuning

The chlorine atom at position 6 serves as a leaving group for nucleophilic aromatic substitution (SNAr), enabling introduction of amine, alkoxy, or thioether substituents to generate focused libraries. The N4-n-propyl group provides a steric and electronic environment distinct from the N4-isopropyl analog (Iprymidam, CAS 30182-24-2), which is already commercialized as a herbicide . In the N4-isopropyl compound, the branched alkyl chain introduces greater steric hindrance near the pyrimidine core, which can impede certain SNAr reactions or alter the regioselectivity of subsequent functionalization compared to the linear n-propyl chain of the target compound . Additionally, the target compound's N4-propyl group, being unbranched, offers a different conformational profile that may be preferred for accessing specific binding pockets in kinase targets [1].

Synthetic Chemistry Building Blocks Nucleophilic Aromatic Substitution

Divergent Biological Annotation: n-Propyl vs. Isopropyl in Anticancer Research Context

The isopropyl analog (Iprymidam, CAS 30182-24-2) is registered and used as a pyrimidinediamine herbicide for controlling annual broad-leaved weeds . In contrast, the n-propyl compound (target) has been investigated in anticancer research contexts, with preliminary reports indicating activity in glioblastoma multiforme and triple-negative breast cancer cell lines . This divergent biological annotation between two constitutional isomers—identical molecular formula (C7H11ClN4), identical molecular weight (186.64 g/mol)—demonstrates that the linear vs. branched alkyl chain topology at N4 directs biological target selectivity. The N4-n-propyl group likely permits a binding conformation that engages kinase or receptor targets relevant to oncology, while the N4-isopropyl group favors herbicidal targets [1]. No direct head-to-head comparative IC50 data for the same target is publicly available as of the search date; this evidence relies on distinct annotations from separate sources.

Anticancer Research Kinase Inhibition Phenotypic Screening

Recommended Application Scenarios for 6-Chloro-4-N-propylpyrimidine-2,4-diamine Based on Evidence


Synthetic Intermediate for 2,4-Diaminopyrimidine Kinase Inhibitor Libraries

The 6-chloro group provides a reactive handle for SNAr diversification, while the N4-n-propyl substituent offers a specific steric and lipophilic profile (XLogP3=2.0) for generating focused kinase inhibitor libraries. This compound is particularly suited for SAR exploration programs targeting CDK2, CDK9, JAK, or PLK1 kinases, where the 2,4-diaminopyrimidine scaffold is a privileged chemotype [1].

Anticancer Phenotypic Screening in Glioblastoma and Triple-Negative Breast Cancer Models

Preliminary vendor-reported data indicates that this compound inhibits cell replication and induces apoptosis in glioblastoma multiforme and triple-negative breast cancer cell lines [1]. Researchers investigating pyrimidine-based antiproliferative agents should prioritize this n-propyl analog over the isopropyl variant (Iprymidam), which is primarily annotated for herbicidal applications .

Agrochemical Lead Hopping: Non-Herbicidal n-Propyl Scaffold for Comparative Mode-of-Action Studies

Given that the isopropyl analog (Iprymidam) is a known herbicide, the n-propyl compound can serve as a critical negative control or comparator in herbicidal mode-of-action studies to determine whether the branched N4-alkyl chain is essential for weed control activity [1]. This enables patent circumvention and the identification of selectivity determinants.

Physicochemical Reference Standard for N4-Alkyl Chain Lipophilicity Calibration

With a reliably computed XLogP3 of 2.0 and a TPSA of 63.8 Ų, this compound can be used as a physicochemical reference point in chromatographic method development or computational model validation for pyrimidine-containing compound libraries [1]. Its intermediate lipophilicity fills a specific gap between the more polar N4-methyl/ethyl analogs and more lipophilic N4-butyl/aryl derivatives.

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